molecular formula C20H20N4O4 B11696716 (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11696716
M. Wt: 380.4 g/mol
InChI Key: WAFDKBRYFIWSNS-ZBJSNUHESA-N
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Description

(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a phenylethylidene group, and a dinitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves a multi-step process. One common method includes the condensation of 2-cyclohexylidene-1-phenylethylidene with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its dinitrophenyl group may interact with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine
  • (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazone
  • (1E)-1-(2-cyclohexylidene-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexylidene, phenylethylidene, and dinitrophenyl groups makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-(2-cyclohexylidene-1-phenylethylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C20H20N4O4/c25-23(26)17-11-12-18(20(14-17)24(27)28)21-22-19(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h2,5-6,9-14,21H,1,3-4,7-8H2/b22-19+

InChI Key

WAFDKBRYFIWSNS-ZBJSNUHESA-N

Isomeric SMILES

C1CCC(=C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)CC1

Canonical SMILES

C1CCC(=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)CC1

Origin of Product

United States

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